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molecular formula C14H13NO2 B1590300 2,7-Dimethoxy-9h-carbazole CAS No. 61822-18-2

2,7-Dimethoxy-9h-carbazole

Cat. No. B1590300
M. Wt: 227.26 g/mol
InChI Key: OFGBQGFYHXYVIA-UHFFFAOYSA-N
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Patent
US09108916B2

Procedure details

The reaction was carried out in a vial. The crude biphenyl 10h (6.0 g) was dissolved in P(OEt)3 (36 mL). The vial was flushed with argon. The reaction mixture was heated to 90° C., kept at this temperature overnight, and cooled. As a result the carbazole precipitated. Et2O/CH2Cl2 mixture was added. The precipitate was filtered off and washed with CH2Cl2. The filtrate was evaporated. P(OEt)3 was added again, and the mixture was left for cyclization for 24 h. These operations were repeated until the precipitate formation ceased, and TLC indicated that the starting biphenyl disappeared. In total 2.9 g of the carbazole was obtained (65% calculated for two steps.)
Name
biphenyl
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)=[C:5]([N+:17]([O-])=O)[CH:4]=1>P(OCC)(OCC)OCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:9]3[C:14](=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=3)[NH:17][C:5]=2[CH:4]=1

Inputs

Step One
Name
biphenyl
Quantity
6 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)C1=CC=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
36 mL
Type
solvent
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was flushed with argon
CUSTOM
Type
CUSTOM
Details
kept at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2NC3=CC(=CC=C3C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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